molecular formula C11H13BrF2O B1383333 3-Butoxy-2,6-difluorobenzyl bromide CAS No. 1706446-25-4

3-Butoxy-2,6-difluorobenzyl bromide

Cat. No.: B1383333
CAS No.: 1706446-25-4
M. Wt: 279.12 g/mol
InChI Key: WSNQTPDBDBOPJP-UHFFFAOYSA-N
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Description

3-Butoxy-2,6-difluorobenzyl bromide is a chemical compound with the molecular formula C11H13BrF2O and a molecular weight of 279.12 g/mol. It is characterized by the presence of a butoxy group, two fluorine atoms, and a bromine atom attached to a benzyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 3-Butoxy-2,6-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon at the benzylic position, leading to the displacement of the bromide ion . This process can occur via two pathways: SN1 or SN2, depending on the nature of the substrate .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involving the modification of aromatic compounds . The introduction of the 3-Butoxy-2,6-difluorobenzyl group can significantly alter the properties of the aromatic compound, potentially leading to changes in its reactivity, solubility, and biological activity .

Pharmacokinetics

Its metabolism likely involves the removal of the bromide ion and the oxidation of the butoxy group .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific aromatic compound it modifies. For instance, it has been used as an alkylating agent for quinazolin-2-thione , and in the synthesis of 1,3,5-triazin-2,4,6-trione . It has also been used in the preparation of novel inhibitors for bovine viral diarrhea virus, a surrogate model of Hepatitis C virus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of its nucleophilic substitution reactions can be affected by the polarity of the solvent, temperature, and the presence of catalysts . Its stability may be affected by exposure to light, heat, and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2,6-difluorobenzyl bromide typically involves the bromination of 2,6-difluorotoluene. One method includes the use of hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2,6-difluorobenzyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized at the benzylic position to form corresponding carboxylic acids.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions under acidic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.

    Oxidation Products: Benzoic acids and other oxidized derivatives.

Scientific Research Applications

3-Butoxy-2,6-difluorobenzyl bromide is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiepileptic drugs like rufinamide.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzyl Bromide: Shares the difluorobenzyl core but lacks the butoxy group.

    3,5-Difluorobenzyl Bromide: Similar structure with fluorine atoms at different positions.

Uniqueness

3-Butoxy-2,6-difluorobenzyl bromide is unique due to the presence of the butoxy group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate for synthesizing more complex molecules with specific functional groups.

Properties

IUPAC Name

3-(bromomethyl)-1-butoxy-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-2-3-6-15-10-5-4-9(13)8(7-12)11(10)14/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNQTPDBDBOPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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